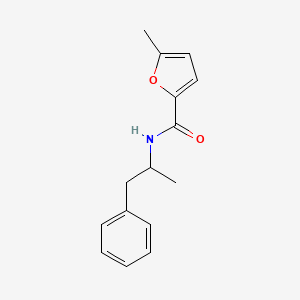
Fluorocarbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorocarbonimidoyl is a compound that contains carbon, fluorine, and nitrogen atoms. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high stability and reactivity to the compound, making it an important building block in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorocarbonimidoyl can be synthesized through several methods, including direct fluorination and indirect fluorination. One common approach involves the reaction of carbonimidoyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction is typically carried out under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may utilize specialized equipment such as fluorine generators and reactors designed to handle highly reactive fluorine gas. The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorocarbonimidoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorocarbonyl compounds.
Reduction: Reduction reactions can convert this compound to fluorocarbonamines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include fluorocarbonyl compounds, fluorocarbonamines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Fluorocarbonimidoyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug development and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of fluorocarbonimidoyl involves its interaction with specific molecular targets and pathways. The compound’s high electronegativity and reactivity allow it to form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Fluorocarbonimidoyl can be compared with other fluorinated compounds, such as trifluoroacetimidoyl halides and fluorinated carbon materials. While all these compounds share the presence of fluorine atoms, this compound is unique in its structural configuration and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
List of Similar Compounds
- Trifluoroacetimidoyl halides
- Fluorinated carbon materials
- Fluoroalkyl compounds
This compound stands out due to its distinct combination of carbon, fluorine, and nitrogen atoms, which confer unique properties and applications not found in other fluorinated compounds.
Eigenschaften
CAS-Nummer |
338-66-9 |
|---|---|
Molekularformel |
CF3N |
Molekulargewicht |
83.013 g/mol |
IUPAC-Name |
N,1,1-trifluoromethanimine |
InChI |
InChI=1S/CF3N/c2-1(3)5-4 |
InChI-Schlüssel |
YUWNYCDUOYZSAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


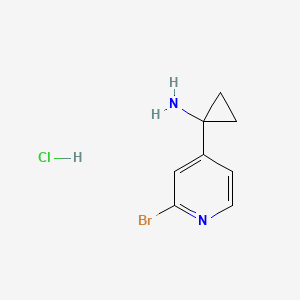
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
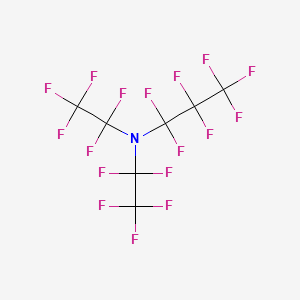
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
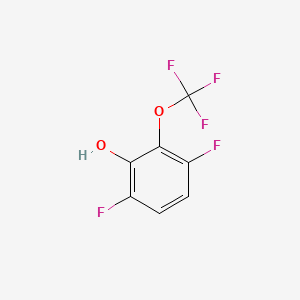
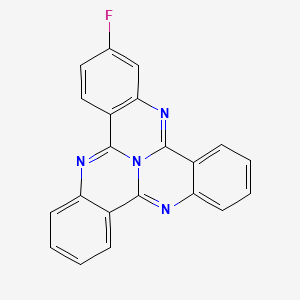
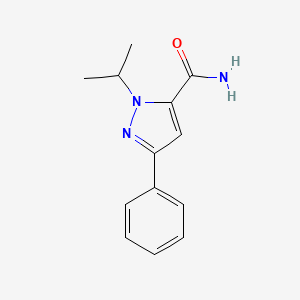

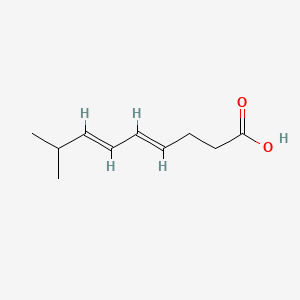

![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)

